3,4-dichloro-N'-(4-fluorobenzylidene)benzohydrazide
Overview
Description
3,4-dichloro-N'-(4-fluorobenzylidene)benzohydrazide, also known as DBH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBH belongs to the hydrazide family and is a derivative of benzohydrazide.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N'-(4-fluorobenzylidene)benzohydrazide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin and prevents the formation of microtubules. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound also exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3,4-dichloro-N'-(4-fluorobenzylidene)benzohydrazide in lab experiments is its high purity level, which ensures accurate results. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on 3,4-dichloro-N'-(4-fluorobenzylidene)benzohydrazide. One of the primary areas of focus is the development of this compound-based cancer therapies. Researchers are also exploring the potential of this compound in the treatment of inflammatory diseases and neurodegenerative disorders. Additionally, there is a need for further studies to determine the toxicity and safety of this compound for human use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit cytotoxic effects on cancer cells, inhibit inflammation, and exhibit antioxidant properties. While there are limitations to using this compound in lab experiments, its potential for therapeutic applications makes it a promising candidate for future research.
Scientific Research Applications
3,4-dichloro-N'-(4-fluorobenzylidene)benzohydrazide has been the subject of several scientific research studies due to its potential therapeutic applications. One of the primary areas of research is the treatment of cancer. This compound has been found to exhibit cytotoxic effects on various cancer cell lines, including lung cancer, breast cancer, and liver cancer. This compound induces cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Properties
IUPAC Name |
3,4-dichloro-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FN2O/c15-12-6-3-10(7-13(12)16)14(20)19-18-8-9-1-4-11(17)5-2-9/h1-8H,(H,19,20)/b18-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSHDDOPYPBJTF-QGMBQPNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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